molecular formula C16H16INO2 B3546110 3-iodo-N-(4-methoxy-3,5-dimethylphenyl)benzamide

3-iodo-N-(4-methoxy-3,5-dimethylphenyl)benzamide

Cat. No.: B3546110
M. Wt: 381.21 g/mol
InChI Key: ATQRXMMXISXMTJ-UHFFFAOYSA-N
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Description

3-iodo-N-(4-methoxy-3,5-dimethylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom, a methoxy group, and two methyl groups attached to the benzene ring

Properties

IUPAC Name

3-iodo-N-(4-methoxy-3,5-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO2/c1-10-7-14(8-11(2)15(10)20-3)18-16(19)12-5-4-6-13(17)9-12/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQRXMMXISXMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)NC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-(4-methoxy-3,5-dimethylphenyl)benzamide typically involves the following steps:

    Amidation: The iodinated intermediate is then subjected to amidation with an appropriate amine, such as 4-methoxy-3,5-dimethylaniline, under conditions that facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-(4-methoxy-3,5-dimethylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents like potassium permanganate (oxidation) and sodium borohydride (reduction) are typically used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

3-iodo-N-(4-methoxy-3,5-dimethylphenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Material Science: The compound is investigated for its use in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biological studies to understand the interactions of similar compounds with biological targets.

Mechanism of Action

The mechanism of action of 3-iodo-N-(4-methoxy-3,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets. The iodine atom and the methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-iodo-N-(4-methoxyphenyl)benzamide
  • 3-iodo-N-(3,5-dimethylphenyl)benzamide
  • 4-methoxy-N-(3,5-dimethylphenyl)benzamide

Uniqueness

3-iodo-N-(4-methoxy-3,5-dimethylphenyl)benzamide is unique due to the specific combination of substituents on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-iodo-N-(4-methoxy-3,5-dimethylphenyl)benzamide
Reactant of Route 2
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3-iodo-N-(4-methoxy-3,5-dimethylphenyl)benzamide

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